molecular formula C14H23N3O3 B5543132 6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione

6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione

Cat. No. B5543132
M. Wt: 281.35 g/mol
InChI Key: XUQBKPALIUKCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[3-(Hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its structural and chemical properties, which may contribute to a variety of biological activities. The compound is part of the pyrimidine diones family, a class known for its wide range of pharmacological activities.

Synthesis Analysis

The synthesis of related pyrimidine dione derivatives involves various chemical methodologies, including one-pot oxidative processes and N-hydroxylation methods. For instance, the synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione e through an improved m-CPBA oxidative method demonstrates a convenient and efficient way to prepare similar compounds, achieving yields of 60%-70% (Xiaowan Tang et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrimidine dione derivatives is often confirmed through spectral techniques, including 1H NMR, 13C NMR, and MS. The detailed structural analysis provides insights into the compound's electronic structure, which can be further explored through DFT and TD-DFT computations to understand the interactions and charge transfers among different orbitals (Abida Ashraf et al., 2019).

Chemical Reactions and Properties

Pyrimidine diones undergo various chemical reactions, including electrophilic substitution and condensation reactions, leading to a variety of derivatives with potential biological activities. The reactivity of these compounds can be attributed to their unique molecular structure, allowing for regioselective synthesis and modifications (Kosaku Hirota et al., 1990).

Scientific Research Applications

Synthesis and Structural Analysis

Pyrimidine derivatives have been synthesized through various routes, showcasing their versatility in organic synthesis. For example, Ashraf et al. (2019) reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, highlighting the use of spectral techniques including NMR, UV-visible, and FT-IR spectroscopy for structural ascertainment, as well as DFT and TD-DFT computations for electronic structure analysis (Ashraf et al., 2019).

Antiviral and Antitumor Applications

Several studies have focused on the potential antiviral and antitumor activities of pyrimidine derivatives. Tang et al. (2015) synthesized 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, showing anti-HIV activity after N-3 hydroxylation (Tang et al., 2015). Kraljević et al. (2014) developed N-alkylated C-6-isobutyl- or -propyl pyrimidine derivatives and evaluated their antiproliferative effect on tumor cell lines, revealing mechanisms of action through inhibition of DNA or RNA polymerases and adhesion molecules (Kraljević et al., 2014).

Optical and Nonlinear Optical Applications

Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives and assessed their linear and nonlinear optical (NLO) properties, indicating their potential for NLO device fabrications due to their considerable NLO character (Mohan et al., 2020).

Catalytic and Material Science Applications

Lu et al. (2015) synthesized pyrimidine derivatives coordination complexes and explored their catalytic properties and antitumor activity, highlighting their potential in material science and biomedical research (Lu et al., 2015).

Antimicrobial Activity

Rauf et al. (2010) investigated the urease inhibition activity of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, providing insights into their antimicrobial potential (Rauf et al., 2010).

Mechanism of Action

While the specific mechanism of action for your compound is not available, pyrimidine derivatives often exhibit their biological effects through various pathways. For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

Pyrimidine derivatives have been applied on a large scale in the medical and pharmaceutical fields . Future research may focus on the synthesis of novel pyrimidine analogs with enhanced biological activities and minimal toxicity .

properties

IUPAC Name

6-[[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-2-4-14(10-18)5-3-6-17(9-14)8-11-7-12(19)16-13(20)15-11/h7,18H,2-6,8-10H2,1H3,(H2,15,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQBKPALIUKCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN(C1)CC2=CC(=O)NC(=O)N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.